molecular formula C22H23ClN6O2 B10920692 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920692
M. Wt: 438.9 g/mol
InChI Key: UCFFCRKNDAFOML-UHFFFAOYSA-N
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Description

N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used include chlorinated solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-13-20(23)14(2)29(27-13)10-9-24-22(30)17-11-19(15-5-7-16(31-4)8-6-15)26-21-18(17)12-25-28(21)3/h5-8,11-12H,9-10H2,1-4H3,(H,24,30)

InChI Key

UCFFCRKNDAFOML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C)Cl

Origin of Product

United States

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